molecular formula C9H17NO B1530713 8-Oxaspiro[4.5]decan-1-amine CAS No. 1558105-22-8

8-Oxaspiro[4.5]decan-1-amine

Cat. No. B1530713
M. Wt: 155.24 g/mol
InChI Key: BJCBSAUZQPFGII-UHFFFAOYSA-N
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Description

“8-Oxaspiro[4.5]decan-1-amine” is a molecule that contains a total of 29 bonds. There are 12 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 ether (aliphatic) .


Synthesis Analysis

A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has also been developed .


Molecular Structure Analysis

The molecular structure of “8-Oxaspiro[4.5]decan-1-amine” contains a total of 29 bonds. There are 12 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 ether (aliphatic) .


Chemical Reactions Analysis

A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement .

Scientific Research Applications

Copper Salt-Catalyzed Formation of Triazole-Spirodienone Conjugates

Copper salt-catalyzed oxidative amination has led to the creation of novel triazole-spirodienone conjugates exhibiting moderate to high anticancer potency across several cancer cell lines. This discovery opens new avenues in anticancer agent development, showcasing the compound's application in synthesizing molecules with potential therapeutic benefits (Gu et al., 2017).

Synthesis and Antihypertensive Activity

Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has revealed their potential as antihypertensive agents. By modifying the 8-position with various substituents, compounds demonstrated differing levels of alpha-adrenergic blocking activity, highlighting the structure-activity relationship critical for developing new antihypertensive drugs (Caroon et al., 1981).

Anti-Coronavirus Activity

A series of 1-thia-4-azaspiro[4.5]decan-3-ones has shown inhibitory effects against human coronavirus, with specific compounds exhibiting comparable activity to known coronavirus inhibitors. This research underscores the potential of 8-Oxaspiro[4.5]decan-1-amine derivatives in antiviral drug development, particularly against coronaviruses (Apaydın et al., 2019).

Antitumor Activity of Novel Derivatives

The synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has demonstrated significant antitumor activity against various cancer cell lines. These findings present these compounds as promising candidates for further development in cancer therapy (Yang et al., 2019).

properties

IUPAC Name

8-oxaspiro[4.5]decan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCBSAUZQPFGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxaspiro[4.5]decan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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